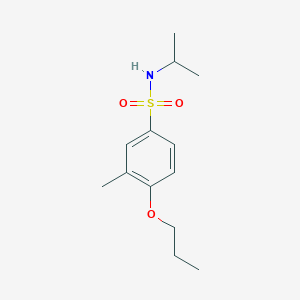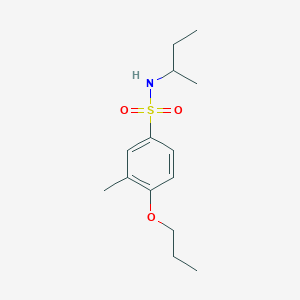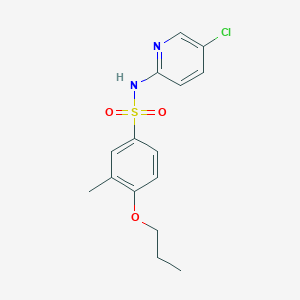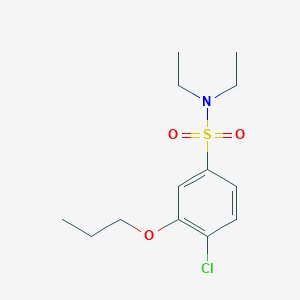
4-chloro-N,N-diethyl-3-propoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N,N-diethyl-3-propoxybenzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound is also known as CPBS and has been studied extensively for its various properties.
Wirkmechanismus
The mechanism of action of CPBS is not fully understood. However, studies have shown that it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This, in turn, can lead to a reduction in blood pressure and inflammation.
Biochemical and Physiological Effects:
CPBS has been shown to have various biochemical and physiological effects. Studies have shown that it can reduce blood pressure, inflammation, and oxidative stress. CPBS has also been shown to have an effect on the renin-angiotensin-aldosterone system, which plays a role in regulating blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CPBS in lab experiments is that it is relatively easy to synthesize. It also has a low toxicity profile, making it safe to use in animal models. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to design experiments to test its efficacy.
Zukünftige Richtungen
There are many future directions for research on CPBS. One area of research could focus on its potential as a treatment for other diseases, such as diabetes and cardiovascular disease. Another area of research could focus on understanding the mechanism of action of CPBS and how it can be optimized for therapeutic use. Additionally, more studies could be conducted to determine the optimal dosage and administration of CPBS for different medical conditions.
In conclusion, CPBS is a chemical compound that has shown promise as a therapeutic agent for various medical conditions. Its synthesis is relatively straightforward, and it has a low toxicity profile. While the mechanism of action is not fully understood, studies have shown that it can effectively reduce blood pressure and inflammation. Future research could focus on its potential as a treatment for other diseases and understanding its mechanism of action.
Synthesemethoden
The synthesis of CPBS involves the reaction of 4-chlorobenzenesulfonyl chloride with diethylamine and 3-propoxyaniline. This reaction produces CPBS as a white crystalline solid with a melting point of 105-107°C. The synthesis of CPBS is relatively straightforward and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
CPBS has been studied for its potential as a therapeutic agent in various medical fields. One area of research has focused on its potential as a treatment for hypertension. Studies have shown that CPBS can effectively lower blood pressure in animal models. CPBS has also been studied for its potential as an anti-inflammatory agent. Inflammation is a key factor in many diseases, and CPBS has shown promising results in reducing inflammation in animal models.
Eigenschaften
IUPAC Name |
4-chloro-N,N-diethyl-3-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO3S/c1-4-9-18-13-10-11(7-8-12(13)14)19(16,17)15(5-2)6-3/h7-8,10H,4-6,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJUBACEWXAQFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N(CC)CC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N,N-diethyl-3-propoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

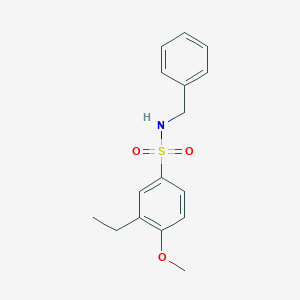
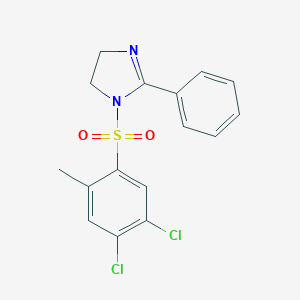
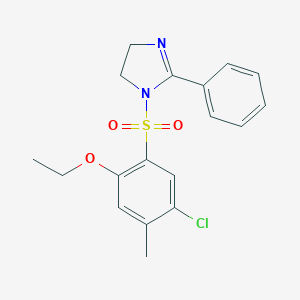

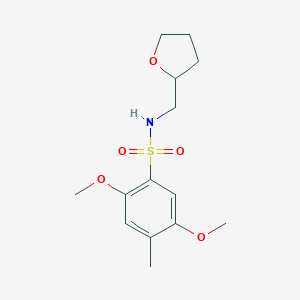
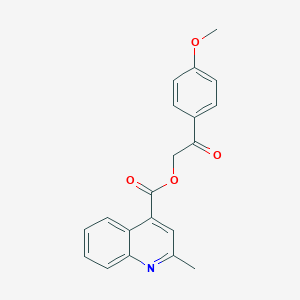
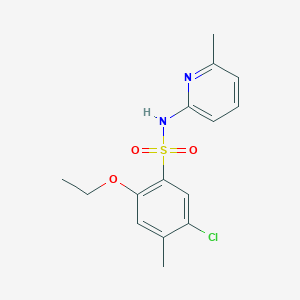

![[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]-3-pyridylamine](/img/structure/B497620.png)
amine](/img/structure/B497621.png)
